molecular formula C24H48O2 B14205705 8-Methylpentadecyl 2-ethylhexanoate CAS No. 825648-95-1

8-Methylpentadecyl 2-ethylhexanoate

Cat. No.: B14205705
CAS No.: 825648-95-1
M. Wt: 368.6 g/mol
InChI Key: IVNNYBQSXUDGPM-UHFFFAOYSA-N
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Description

8-Methylpentadecyl 2-ethylhexanoate is a synthetic ester derived from 2-ethylhexanoic acid and 8-methylpentadecanol. Esters of this type are typically utilized as plasticizers, lubricants, or emollients in industrial and cosmetic formulations due to their hydrophobic properties and stability.

Properties

CAS No.

825648-95-1

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

8-methylpentadecyl 2-ethylhexanoate

InChI

InChI=1S/C24H48O2/c1-5-8-10-12-15-18-22(4)19-16-13-11-14-17-21-26-24(25)23(7-3)20-9-6-2/h22-23H,5-21H2,1-4H3

InChI Key

IVNNYBQSXUDGPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylpentadecyl 2-ethylhexanoate typically involves the esterification reaction between 8-methylpentadecanol and 2-ethylhexanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-160°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 8-Methylpentadecyl 2-ethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methylpentadecyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methylpentadecyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 8-Methylpentadecyl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Metal carboxylates (e.g., Cerium, Aluminum salts) are coordination complexes with central metal ions, whereas 8-Methylpentadecyl 2-ethylhexanoate is a neutral ester.
  • Metal carboxylates are typically solids at room temperature , while esters like 8-Methylpentadecyl 2-ethylhexanoate are likely viscous liquids or low-melting solids.

Functional Contrast :

  • Metal carboxylates are often employed as catalysts or stabilizers due to their ionic reactivity .
  • Esters like 8-Methylpentadecyl 2-ethylhexanoate are more likely to serve non-reactive roles, such as modifying physical properties (e.g., flexibility, viscosity) in polymers or personal care products.

Research Limitations and Data Gaps

The absence of direct evidence on 8-Methylpentadecyl 2-ethylhexanoate restricts a comprehensive comparison. Metal carboxylates from the provided materials differ fundamentally in reactivity and applications due to their ionic nature. Future studies should prioritize empirical data on the ester’s physicochemical properties, stability, and environmental impact.

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